molecular formula C8H12N2 B11757214 4-Azabicyclo[5.1.0]octane-8-carbonitrile

4-Azabicyclo[5.1.0]octane-8-carbonitrile

Cat. No.: B11757214
M. Wt: 136.19 g/mol
InChI Key: DWXGLHDFYNYSQE-UHFFFAOYSA-N
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Description

4-Azabicyclo[5.1.0]octane-8-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azabicyclo[5.1.0]octane-8-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a nitrile-containing starting material, which undergoes cyclization in the presence of a base or acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Azabicyclo[5.1.0]octane-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Azabicyclo[5.1.0]octane-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Azabicyclo[5.1.0]octane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and functional groups.

    Tropane Alkaloids: A class of compounds with a bicyclic structure that includes nitrogen, known for their biological activities.

Uniqueness

4-Azabicyclo[5.1.0]octane-8-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-azabicyclo[5.1.0]octane-8-carbonitrile

InChI

InChI=1S/C8H12N2/c9-5-8-6-1-3-10-4-2-7(6)8/h6-8,10H,1-4H2

InChI Key

DWXGLHDFYNYSQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2C1C2C#N

Origin of Product

United States

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